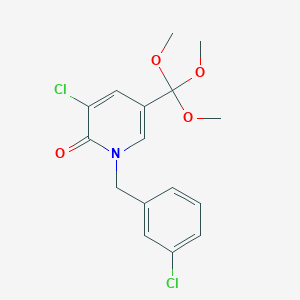

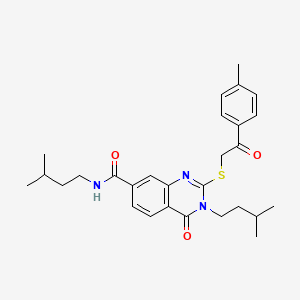

![molecular formula C7H14ClN B2437036 1-甲基-3-氮杂双环[3.2.0]庚烷;盐酸盐 CAS No. 2460748-60-9](/img/structure/B2437036.png)

1-甲基-3-氮杂双环[3.2.0]庚烷;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

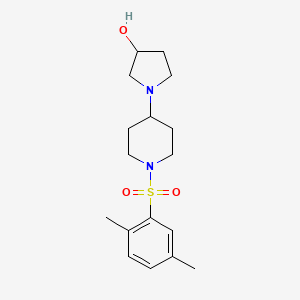

“1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride” is a chemical compound with the CAS Number: 2460748-60-9 . It is a type of 3-azabicyclo heptane derivative .

Synthesis Analysis

The synthesis of 3-azabicyclo heptanes has been a topic of interest in the field of organic chemistry. A practical synthesis of CHF2-substituted 3-azabicyclo hexanes was developed for the first time, with the key step being the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of 3-azabicyclo heptanes is characterized by a conformationally constrained bicyclic isostere for the piperidine motif . This structure displays diverse biological activities and great potential in the pharmaceutical industry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-azabicyclo heptanes include intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes, and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents . Furthermore, the intermolecular cyclization of 3-pyrrolines and metal carbenoids was also a useful tool to construct this core structure .科学研究应用

分子结构分析

- 化合物1-氮杂双环[3.2.0]庚烷-1-甲基氯的结构使用单晶 X 射线衍射确定,揭示了其在 Cmcm 空间群中的结晶,并突出了其五元环部分的非平面性质,类似于其他双环稠合化合物 (Majeste & Trefonas, 1968)。

合成技术和应用

- 1-丁基-3-甲基-7,8-二甲氧基异咯嗪介导的[2+2]光环加成是一种合成苯基和二苯基-3-氮杂双环[3.2.0]庚烷的有效方法,展示了在合成具有生物活性的双环季铵盐中的实际应用 (Jirásek 等人,2017)。

- 一种用于取代的 3-氮杂双环[3.2.0]庚烷的两步合成方法,可用作药物发现的构建模块,利用苯甲醛、烯丙胺和肉桂酸等常见化学物质 (Denisenko 等人,2017)。

结构分析和衍生物合成

- 7-氮杂双环[2.2.1]庚烷母环的结构表征,在表皮巴亭中发现,作为 7-氮杂双环[2.2.1]庚烷-7-鎓氯化物,突出了其在生物碱化学中的重要性 (Britvin & Rumyantsev, 2017)。

- 通过氮杂-狄尔斯-阿尔德反应不对称合成双环氨基酸衍生物展示了 2-氮杂双环[2.2.1]庚烷衍生物的合成潜力 (Waldmann & Braun, 1991)。

未来方向

The future directions in the study of 3-azabicyclo heptanes involve the development of new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . There is also a continued interest and great importance to explore the biological activities and potential applications of these compounds in the pharmaceutical industry .

作用机制

Target of Action

1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride, also known as EN300-26981407, is a beta-lactamase inhibitor . Its primary targets are the extended-spectrum beta (β)-lactamase (ESBL) enzymes . These enzymes are produced by some bacteria and can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . This poses challenges in the treatment of serious infections .

Mode of Action

EN300-26981407 works by inhibiting the ESBL enzymes . This prevents these enzymes from breaking down antibiotics like penicillins, broad-spectrum cephalosporins, and monobactams . As a result, these antibiotics can effectively combat the bacteria that produce ESBL enzymes .

Biochemical Pathways

The inhibition of ESBL enzymes by EN300-26981407 affects the antibiotic degradation pathway . By preventing the breakdown of certain antibiotics, this compound allows these antibiotics to remain active and effective against the bacteria . This leads to the death of the bacteria, thereby treating the infection .

Result of Action

The inhibition of ESBL enzymes by EN300-26981407 results in the enhanced effectiveness of certain antibiotics . This allows these antibiotics to effectively kill the bacteria that produce ESBL enzymes, thereby treating the infection .

属性

IUPAC Name |

1-methyl-3-azabicyclo[3.2.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-7-3-2-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBGAWQSZZCMKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)

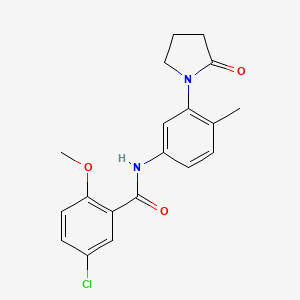

![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2436958.png)

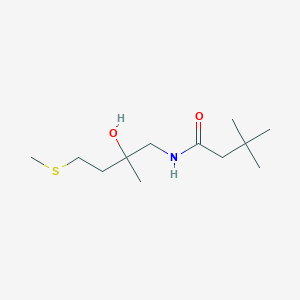

![2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one](/img/structure/B2436959.png)

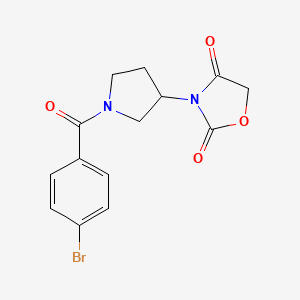

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436970.png)

![2-Chloro-N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]acetamide](/img/structure/B2436973.png)